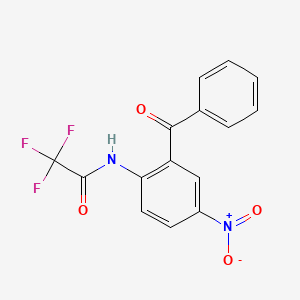
2-(Trifluoroacetylamino)-5-nitrobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoroacetylamino)-5-nitrobenzophenone is an organic compound characterized by the presence of trifluoroacetyl, nitro, and benzophenone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetylamino)-5-nitrobenzophenone typically involves the following steps:
Nitration of Benzophenone: Benzophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Acylation: The nitrated benzophenone is then subjected to acylation with trifluoroacetic anhydride in the presence of a base such as pyridine to form the trifluoroacetylamino derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoroacetylamino)-5-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(Amino)-5-nitrobenzophenone.
Substitution: Various acylated derivatives depending on the acylating agent used.
Oxidation: Oxidized derivatives of the benzophenone core.
Aplicaciones Científicas De Investigación
2-(Trifluoroacetylamino)-5-nitrobenzophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Industrial Chemistry: It serves as a precursor for various industrial chemicals and is used in the synthesis of dyes and pigments.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoroacetylamino)-5-nitrobenzophenone involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoroacetylamino)-4-nitrobenzophenone
- 2-(Trifluoroacetylamino)-3-nitrobenzophenone
- 2-(Trifluoroacetylamino)-6-nitrobenzophenone
Uniqueness
2-(Trifluoroacetylamino)-5-nitrobenzophenone is unique due to the specific positioning of the nitro and trifluoroacetyl groups, which confer distinct chemical and biological properties. This positioning affects the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
313499-48-8 |
|---|---|
Fórmula molecular |
C15H9F3N2O4 |
Peso molecular |
338.24 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-nitrophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H9F3N2O4/c16-15(17,18)14(22)19-12-7-6-10(20(23)24)8-11(12)13(21)9-4-2-1-3-5-9/h1-8H,(H,19,22) |
Clave InChI |
WNQZSRLLAVNFKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
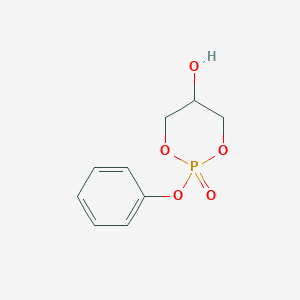
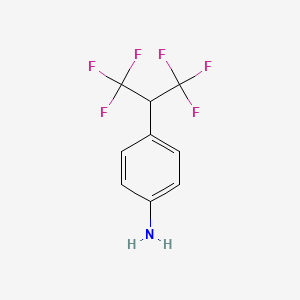
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
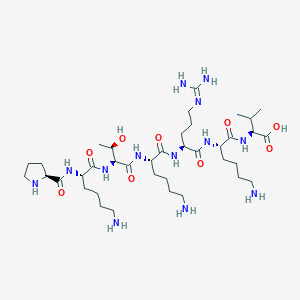

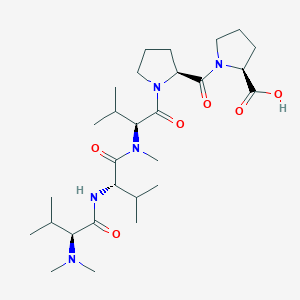
![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
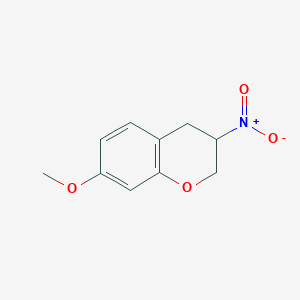
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
